molecular formula C17H10F4N2OS B12137617 (2E,5Z)-5-(4-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

(2E,5Z)-5-(4-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

Cat. No.: B12137617
M. Wt: 366.3 g/mol
InChI Key: UYVTZEDGWCMKKH-ZSOIEALJSA-N
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Description

(2E,5Z)-5-(4-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorobenzylidene group, and a trifluoromethylphenyl imino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-5-(4-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with 2-amino-3-(trifluoromethyl)benzonitrile in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-5-(4-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of (2E,5Z)-5-(4-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with a similar thiazolidinone ring structure but different substituents.

    Fluorobenzylidene derivatives: Compounds with a fluorobenzylidene group but different core structures.

    Trifluoromethylphenyl imino derivatives: Compounds with a trifluoromethylphenyl imino group but different core structures.

Uniqueness

(2E,5Z)-5-(4-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, a fluorobenzylidene group, and a trifluoromethylphenyl imino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H10F4N2OS

Molecular Weight

366.3 g/mol

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H10F4N2OS/c18-12-6-4-10(5-7-12)8-14-15(24)23-16(25-14)22-13-3-1-2-11(9-13)17(19,20)21/h1-9H,(H,22,23,24)/b14-8-

InChI Key

UYVTZEDGWCMKKH-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)F)S2)C(F)(F)F

Origin of Product

United States

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